molecular formula C50H67N11O10S2 B3261269 (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide CAS No. 340821-13-8

(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide

Cat. No.: B3261269
CAS No.: 340821-13-8
M. Wt: 1046.3 g/mol
InChI Key: XQOMHPQXEDJCGI-WWBNSYMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to mimic the biological activity of somatostatin, with modifications to enhance its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. Key steps include:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection: Removing protecting groups from amino acids using TFA.

    Cyclization: Forming disulfide bonds between cysteine residues to stabilize the peptide structure.

    Cleavage and Purification: Cleaving the peptide from the resin and purifying it using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques like preparative HPLC are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking disulfide bonds using reducing agents like DTT.

    Substitution: Modifying side chains of amino acids to alter peptide properties.

Common Reagents and Conditions

    Oxidation: Performed using iodine or air oxidation in basic conditions.

    Reduction: Conducted with DTT or TCEP in aqueous solutions.

    Substitution: Achieved using specific reagents for side-chain modifications, such as alkylating agents.

Major Products

The major products of these reactions include cyclic peptides with enhanced stability and modified peptides with altered biological activity.

Scientific Research Applications

(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.

    Biology: Investigated for its role in regulating hormone secretion and cell signaling pathways.

    Medicine: Explored as a potential therapeutic agent for treating endocrine disorders and certain types of cancer.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to somatostatin receptors on target cells. This binding inhibits the release of various hormones and neurotransmitters, thereby regulating physiological processes. The molecular targets include somatostatin receptors (SSTR1-5), which are involved in pathways controlling cell growth, hormone secretion, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Octreotide: Another synthetic analog of somatostatin with similar biological activity.

    Lanreotide: A long-acting analog used for treating acromegaly and neuroendocrine tumors.

    Pasireotide: A multi-receptor targeted somatostatin analog with broader receptor affinity.

Uniqueness

(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide is unique due to its specific modifications, which enhance its stability and receptor binding affinity compared to natural somatostatin and other analogs. These modifications make it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-14-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H67N11O10S2/c1-28(62)41(43(53)64)59-47(68)39-27-73-72-26-38(57-44(65)34(52)22-30-14-6-4-7-15-30)46(67)56-37(23-31-16-8-5-9-17-31)50(71)61(3)40(24-32-25-54-35-19-11-10-18-33(32)35)48(69)55-36(20-12-13-21-51)45(66)60-42(29(2)63)49(70)58-39/h4-11,14-19,25,28-29,34,36-42,54,62-63H,12-13,20-24,26-27,51-52H2,1-3H3,(H2,53,64)(H,55,69)(H,56,67)(H,57,65)(H,58,70)(H,59,68)(H,60,66)/t28-,29-,34-,36+,37+,38+,39+,40-,41+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOMHPQXEDJCGI-WWBNSYMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)C)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H67N11O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
Reactant of Route 2
Reactant of Route 2
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
Reactant of Route 3
Reactant of Route 3
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
Reactant of Route 4
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
Reactant of Route 5
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide
Reactant of Route 6
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.